molecular formula C20H13Cl2N2O3- B1259489 4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate

4,6-dichloro-3-{[(3E)-2-oxo-1-phenylpyrrolidin-3-ylidene]methyl}-1H-indole-2-carboxylate

Cat. No.: B1259489
M. Wt: 400.2 g/mol
InChI Key: VDIRQCDDCGAGET-DHZHZOJOSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

GV196771A is a novel compound known for its potent antagonistic activity at the glycine site of the N-methyl-D-aspartate receptor. This receptor is a subtype of glutamate receptors in the central nervous system. GV196771A has been primarily developed for the treatment of neuropathic pain and has shown significant antinociceptive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GV196771A involves multiple steps, starting with the preparation of the core indole structure. The key steps include:

  • Formation of the indole ring through a Fischer indole synthesis.
  • Introduction of the dichloro substituents on the indole ring.
  • Coupling of the indole derivative with a pyrrolidinone moiety through a condensation reaction.

Industrial Production Methods

Industrial production of GV196771A follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters include temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

GV196771A undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The dichloro substituents on the indole ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

GV196771A has a wide range of scientific research applications, including:

Mechanism of Action

GV196771A exerts its effects by binding to the glycine site of the N-methyl-D-aspartate receptor, thereby inhibiting its activation. This inhibition reduces the excitability of neurons and prevents the development of central sensitization, which is a key factor in chronic pain conditions. The compound has shown high affinity for the glycine binding site and effectively antagonizes the receptor in various neuronal cultures .

Comparison with Similar Compounds

GV196771A is unique in its high affinity and selectivity for the glycine site of the N-methyl-D-aspartate receptor. Similar compounds include:

    L-701324: Another glycine site antagonist with anticonvulsant properties.

    Ifenprodil: A selective antagonist of the N-methyl-D-aspartate receptor.

    D-AP5: A general antagonist of the N-methyl-D-aspartate receptor.

GV196771A stands out due to its potent antinociceptive activity and low oral bioavailability, making it a valuable tool in pain research .

Properties

Molecular Formula

C20H13Cl2N2O3-

Molecular Weight

400.2 g/mol

IUPAC Name

4,6-dichloro-3-[(E)-(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate

InChI

InChI=1S/C20H14Cl2N2O3/c21-12-9-15(22)17-14(18(20(26)27)23-16(17)10-12)8-11-6-7-24(19(11)25)13-4-2-1-3-5-13/h1-5,8-10,23H,6-7H2,(H,26,27)/p-1/b11-8+

InChI Key

VDIRQCDDCGAGET-DHZHZOJOSA-M

Isomeric SMILES

C\1CN(C(=O)/C1=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1CN(C(=O)C1=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)[O-])C4=CC=CC=C4

Synonyms

E-4,6-dicholo-3(2-oxo-1-phenyl-pyrrolidin-3-glydenemethyl)-1H-indole-2-carboxylic acid
GV 196771A
GV196771A

Origin of Product

United States

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